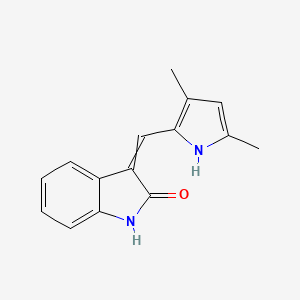

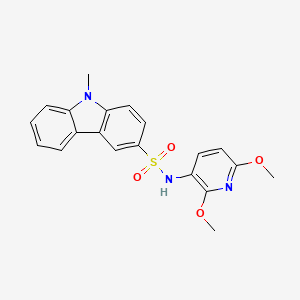

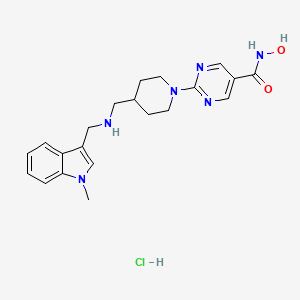

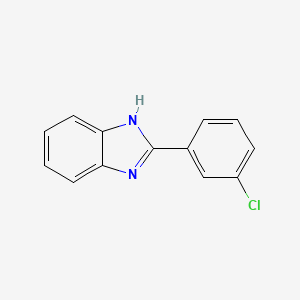

2-(3-chlorophenyl)-1H-benzimidazole

Overview

Description

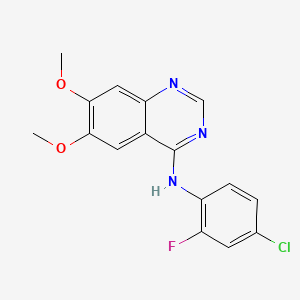

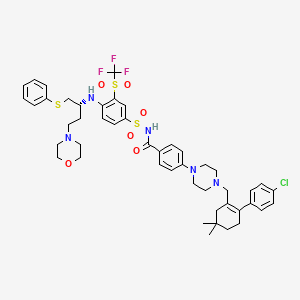

G-573 is an allosteric inhibitor of MEK that is both potent and selective. The IC(50) value for pERK inhibition in HCT116 tumours by G-573 was estimated to be 0.406 µM. The IC(50) values for tumour growth inhibition in HCT116 and H2122 were estimated to be 3.43 and 2.56 µM, respectively. ED(50) estimates in HCT116 and H2122 mouse xenograft models were estimated to be ~4.6 and 1.9 mg/kg/day, respectively.

Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Fungicide Delivery

A study by Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, fungicides closely related to benzimidazole derivatives. These systems offer advantages such as altered release profiles, reduced environmental toxicity, and improved efficacy in plant disease prevention (Campos et al., 2015).

Corrosion Inhibition

Synthesis and Characterization for Corrosion Inhibition

Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel in acidic conditions. These derivatives, including those structurally similar to 2-(3-chlorophenyl)-1H-benzimidazole, showed high inhibition efficiencies, indicating their potential in protecting metals against corrosion (Rouifi et al., 2020).

Anticancer Activity

Anticancer Agents

Kalalbandi and Seetharamappa (2015) synthesized a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives with chlorophenyl groups. These compounds were found to inhibit the growth of cancer cell lines, suggesting the therapeutic potential of benzimidazole derivatives in cancer treatment (Kalalbandi & Seetharamappa, 2015).

Antimicrobial Activity

Benzimidazole Derivatives as Antimicrobial Agents

Mahmood et al. (2019) investigated novel heterocyclic benzimidazole derivatives for their DNA-binding properties and antimicrobial activities. These derivatives exhibited significant binding affinity to DNA and showed promising activity against various bacterial strains, highlighting the potential of benzimidazole compounds in antimicrobial therapy (Mahmood et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and indole derivatives, have been reported to exhibit diverse biological activities . They interact with various targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), acts as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

For instance, CCCP disrupts the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .

Pharmacokinetics

A study on a similar compound, 2- [1′-phenyl-3′- (3-chlorophenyl)-2′-propenylyden]hydraz ino-3-methyl-4 (3h)-quinazolinone, reported its in vivo metabolism in rats . The study identified two metabolites, 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2), using HPLC-UV/DAD .

Result of Action

Cccp, a compound with a similar structure, causes the gradual destruction of living cells and death of the organism .

Properties

IUPAC Name |

2-(3-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYHTIIVIGGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-35-5 | |

| Record name | G-573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)